![molecular formula C20H18Cl2N2O3S B2503370 8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline CAS No. 2034317-03-6](/img/structure/B2503370.png)
8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and a dichlorobenzenesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the dichlorobenzenesulfonyl group via sulfonylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The nitro groups on the quinoline can be reduced to amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core would yield quinoline N-oxide, while reduction of nitro groups would yield the corresponding amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structure suggests potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: It could be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and dichlorobenzenesulfonyl group could play key roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core structure and may have similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring may exhibit similar biological activities.
Dichlorobenzenesulfonyl derivatives: These compounds share the dichlorobenzenesulfonyl group and may have similar reactivity.
Uniqueness
8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline is unique due to the combination of its structural features, which may confer distinct chemical and biological properties
属性
IUPAC Name |
8-[1-(2,6-dichlorophenyl)sulfonylpiperidin-4-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S/c21-16-6-2-7-17(22)20(16)28(25,26)24-12-9-15(10-13-24)27-18-8-1-4-14-5-3-11-23-19(14)18/h1-8,11,15H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDANEFJPXMANFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
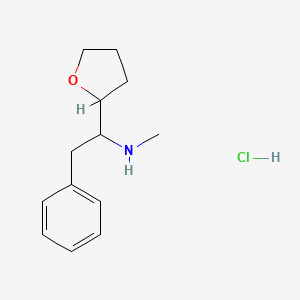
![N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2503289.png)
![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)
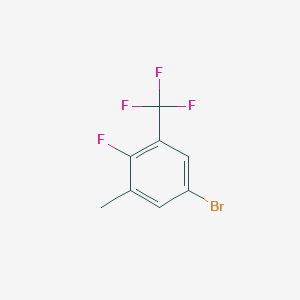
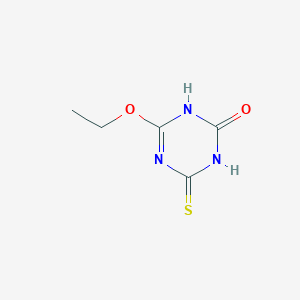
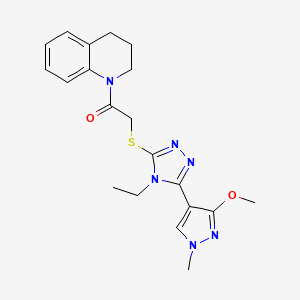
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)
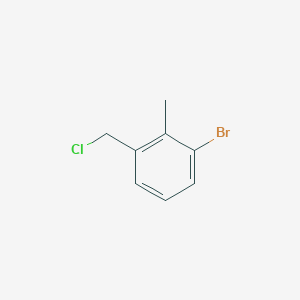
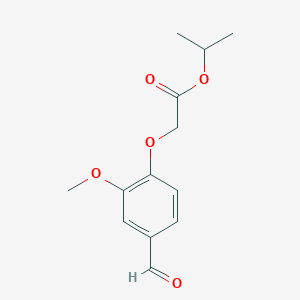
![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)
![N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2503307.png)
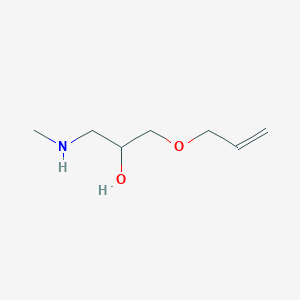
![1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2503310.png)
